molecular formula C12H10ClNO2S B147648 Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate CAS No. 132089-36-2

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

Cat. No. B147648
CAS RN: 132089-36-2
M. Wt: 267.73 g/mol
InChI Key: FHKIJGQXQOGHAL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are an important scaffold in heterocyclic chemistry and are part of the azaheterocycles family, which plays a significant role in medicinal chemistry .

Synthesis Analysis

The synthesis of related thiazole derivatives has been achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and provided high yields . Another related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and crystallized in the monoclinic crystal system . Additionally, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized by alkylation, with their structures confirmed by various spectro-analytical techniques .

Molecular Structure Analysis

The molecular structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound similar to Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, was characterized by crystallography and supported by Hirshfeld surface analysis, which revealed intermolecular interactions within the crystal . Density Functional Theory (DFT) calculations were performed to analyze the frontier molecular orbitals, indicating the presence of electrophilic sites around the oxygen atom .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be diverse. For example, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and benzene did not yield a product, whereas the reaction with ethyl 2-iodothiazole-5-carboxylate produced ethyl 3-phenylisothiazole-4-carboxylate . This suggests that the halogen present on the thiazole ring can significantly influence the outcome of photochemical reactions.

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence, which suggests potential applications in materials science . The compounds also acted as singlet-oxygen sensitizers in photo-oxidation reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives have been synthesized for structural and molecular studies. For instance, one derivative, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has been synthesized and analyzed for its planar structure and molecular interactions (Hou, Zhou, He, & Li, 2009).

Chemical Synthesis and Analysis

Photochemical Properties

  • Research has been conducted on the photochemical reactions and photophysical properties of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives. These studies contribute to understanding the compound’s behavior under different light conditions and its potential applications in photoreactions (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Synthesis Techniques

  • Improved methods for synthesizing derivatives, such as 2-bromo-thiazole-4-carboxylic acid from ethyl 2-amino-thiazole-4-carboxylate, have been developed, highlighting the compound's versatility in chemical synthesis (Zhou, 2009).

Biological Activity

Molecular Interactions and Stability

Safety and Hazards

Sigma-Aldrich provides Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate to researchers “as-is” and makes no representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKIJGQXQOGHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569504
Record name Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate

CAS RN

132089-36-2
Record name Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-bromo-4-thiazolecarboxylate (2.0 g, 8.5 mmol), prepared as described above, in ethylene glycol diethyl ether (15 mL) is added 2-chlorophenylboronic acid (1.73 g, 11.1 mmol), 2N sodium carbonate (17 mL) and tetrakis(triphenylphosphine) palladium (0) (492 mg, 0.43 mmol). The reaction is subsequently sealed and heated to 80° C. for 3 hours under an argon atmosphere. Once complete, the reaction mixture is poured into CH2Cl2 and of water is added. The organic layer is separated, dried over sodium sulfate and concentrated to provide a yellow oil. The crude product is purified by column chromatography (10% ethyl acetate in hexanes) to afford 1.44 g of ethyl 2-(2-chlorophenyl)-4-thiazolecarboxylate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
492 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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